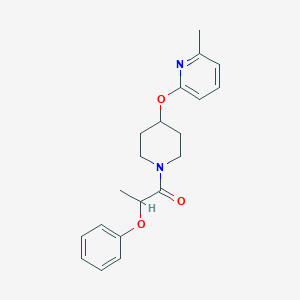

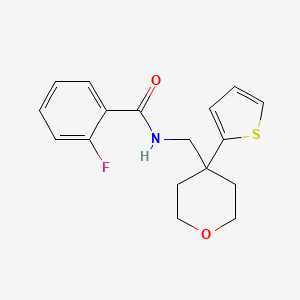

![molecular formula C14H17N5O2S B2757021 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile CAS No. 872612-40-3](/img/structure/B2757021.png)

2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Pyrimidine derivatives, including structures related to 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile, have been extensively studied for their wide spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Research by Rani et al. (2012) synthesized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showing promising antioxidant activity in vitro, comparable to butylated hydroxytoluene, emphasizing the importance of the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol for potency (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Chemical Synthesis and Characterization

- The structural versatility of pyrimidine derivatives allows for a wide variation in hydrogen-bonded aggregation, influenced by small changes in molecular constitution. Trilleras et al. (2008) explored the cyanoacetylation of pyrimidines, demonstrating diverse hydrogen-bonded structures and emphasizing the role of small molecular adjustments in dictating the resulting crystal structures (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Antimicrobial and Antitumor Applications

- Compounds synthesized from pyrimidine derivatives have shown significant antimicrobial and antitumor potential. Gangjee et al. (2007) synthesized classical and nonclassical antifolates from pyrimidine derivatives, revealing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues exhibited potent inhibitory activities against pathogens, highlighting their relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Antibacterial and Antioxidant Properties

- Mohammadi Ziarani et al. (2015) developed a one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which demonstrated antimicrobial activities against fungi and gram-positive and negative bacteria. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).

Insecticidal and Antibacterial Potential

- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. Their findings contribute to the development of novel compounds with applications in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-4-5-6-9-16-11-10(12(17-9)22-8-7-15)13(20)19(3)14(21)18(11)2/h4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIATAALFLHEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C(=N1)SCC#N)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

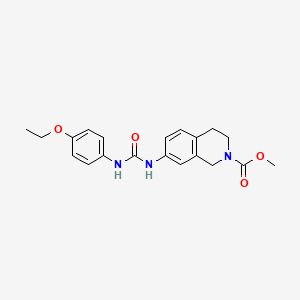

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)

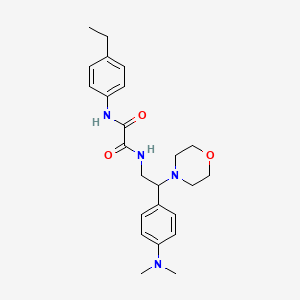

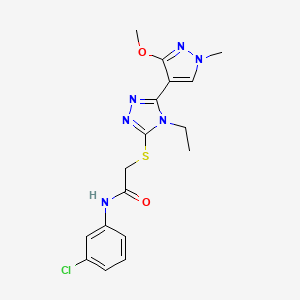

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)

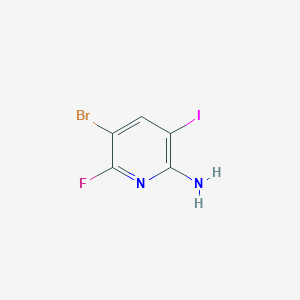

![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2756955.png)

![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)

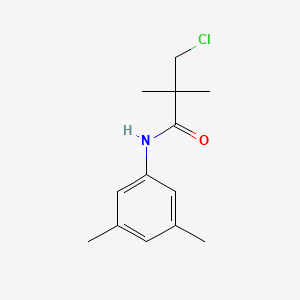

![Ethyl 4-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-4-oxobutanoate](/img/structure/B2756958.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)